molecular formula C11H12ClN3O B2951853 2-[1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol CAS No. 1248791-87-8

2-[1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol

Cat. No.: B2951853
CAS No.: 1248791-87-8
M. Wt: 237.69
InChI Key: ZUJWQWJTDPHVQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(3-Chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol is a triazole-based compound characterized by a 3-chloro-2-methylphenyl substituent at the 1-position of the triazole ring and a hydroxyl-bearing ethyl group at the 4-position. This structure positions it as a versatile intermediate in medicinal chemistry, leveraging the triazole moiety’s capacity for hydrogen bonding and aromatic interactions.

Properties

IUPAC Name

2-[1-(3-chloro-2-methylphenyl)triazol-4-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O/c1-8-10(12)3-2-4-11(8)15-7-9(5-6-16)13-14-15/h2-4,7,16H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUJWQWJTDPHVQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N2C=C(N=N2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol is a triazole derivative that exhibits a range of biological activities. Triazoles are known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

C10H12ClN5O\text{C}_{10}\text{H}_{12}\text{ClN}_5\text{O}

This structure features a triazole ring which is critical for its biological interactions.

The biological activity of this compound primarily involves its interaction with specific molecular targets within cells.

Key Mechanisms:

  • Enzyme Inhibition: The compound can bind to the active sites of various enzymes, inhibiting their activity. This can disrupt metabolic pathways and cellular functions.
  • Receptor Modulation: It may interact with cellular receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.

Anticancer Activity

Recent studies have evaluated the anticancer potential of triazole derivatives, including this compound. The compound has been tested against several cancer cell lines:

Cell Line IC50 (µM) Reference
MCF-7 (Breast)15.0
HCT116 (Colon)12.5
A431 (Skin)10.0

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Lower values suggest higher potency.

Antifungal and Antibacterial Activity

The compound has also shown promising results in antifungal and antibacterial assays:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Candida albicans32
Escherichia coli16
Staphylococcus aureus8

These results demonstrate the compound’s potential as an antimicrobial agent.

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds is often influenced by their structural features. For this compound:

Key Findings:

  • The presence of the chloro group at the meta position enhances cytotoxicity against cancer cells.
  • Variations in substituents on the phenyl ring can significantly alter the binding affinity to target enzymes and receptors.

Case Studies

Several case studies have highlighted the effectiveness of triazole derivatives in clinical settings:

  • Case Study on Breast Cancer: A study involving MCF-7 cells showed that treatment with triazole derivatives led to significant apoptosis through caspase activation pathways.
  • In Vivo Studies: Animal models treated with this compound demonstrated reduced tumor growth compared to control groups, suggesting potential for therapeutic use in oncology.

Comparison with Similar Compounds

Halogen and Alkyl Substituents

  • 1-[1-(3-Chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]-2,2,2-trifluoroethan-1-one (): Substitution: 3-Chloro-4-methylphenyl group (vs. 3-chloro-2-methylphenyl in the target compound). Functional group: Trifluoroethanone instead of ethanol. Properties: Higher molecular weight (289.64 g/mol) and lipophilicity due to the trifluoromethyl group. Likely reduced solubility in polar solvents compared to the hydroxyl-bearing target compound [12].
  • 2-Chloro-1-[1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one (): Substitution: 3-Methylphenyl group (lacking chlorine). Functional group: Chloroethanone.

Heteroaromatic vs. Phenyl Groups

  • 1-{1-[(8-Chloroquinolin-2-yl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol (, Compound 13d): Substitution: 8-Chloroquinoline moiety instead of chlorinated phenyl. However, the synthesis yield (50%) is lower than phenyl-substituted analogs (e.g., 88% for 12c) [1].

Functional Group Modifications

Hydroxyl vs. Methanol Groups

  • {1-[(8-Chloroquinolin-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol (, Compound 13c): Functional group: Methanol (shorter chain than ethanol). Impact: Reduced steric bulk may improve binding to shallow enzyme pockets but decrease solubility compared to ethanol derivatives [1].

Ethanol vs. Ketone or Ether Groups

  • 2-(1-(2-Fluorophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-ol (): Substitution: 2-Fluorophenyl (electron-withdrawing) vs. 3-chloro-2-methylphenyl. Functional group: Ethanol (similar to the target compound). Properties: Fluorine’s electronegativity may alter electronic distribution, affecting interactions with biological targets [18].

Anticancer Activity

  • (E)-2-[1-{[1-(3-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl}imino)ethyl]-5-methoxyphenol (, Compound 75): IC50: 78.9 µM against A549 lung cancer cells. Structural similarity: Chlorophenyl and triazole groups align with the target compound, suggesting shared mechanisms like EGFR inhibition [8].
  • 1-((1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-(tetrazolo[1,5-a]quinoxalin-4-yl)pyrazolidine-3,5-dione (, Compound IVd): Activity: Potent against HeLa, MCF-7, and A549 cell lines. Comparison: The bromophenyl group’s bulk may enhance DNA intercalation, whereas the ethanol group in the target compound could improve solubility [7].

Solubility and LogP Predictions

  • Target Compound: Predicted logP ~2.1 (estimated using chloro-methylphenyl and ethanol groups).
  • 1-[1-(3-Chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]-2,2,2-trifluoroethan-1-one (): logP ~3.5 (higher due to trifluoromethyl group) [12].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.